molecular formula C21H23FN2O6 B5525104 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate

1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate

Cat. No. B5525104
M. Wt: 418.4 g/mol
InChI Key: OLSBBRPVVHKFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FMP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate is not fully understood. However, it has been suggested that 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has also been shown to modulate the activity of the glutamatergic system, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in the regulation of mood and behavior. 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of anxiety and stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain stable concentrations in vivo.

Future Directions

There are several future directions for research on 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate. One area of interest is the potential use of 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective derivatives of 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate. Furthermore, the role of 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate in modulating the activity of the glutamatergic system and its potential use in the treatment of inflammatory conditions warrants further investigation.

Synthesis Methods

The synthesis method of 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate involves the reaction of 1-(3-fluorobenzyl)piperazine with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to obtain 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate in the form of oxalate salt. The purity of the final product can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has been extensively studied for its potential therapeutic properties. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions.

properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2.C2H2O4/c1-24-18-7-3-5-16(13-18)19(23)22-10-8-21(9-11-22)14-15-4-2-6-17(20)12-15;3-1(4)2(5)6/h2-7,12-13H,8-11,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSBBRPVVHKFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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